An In-depth Technical Guide to Pyrrolidine-1-carboximidamide, Sulfuric Acid
An In-depth Technical Guide to Pyrrolidine-1-carboximidamide, Sulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Pyrrolidine-1-carboximidamide, sulfuric acid salt. Drawing upon established principles of organic chemistry and medicinal chemistry, this document aims to equip researchers with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its prevalence in natural products and FDA-approved drugs underscores its importance as a privileged scaffold in drug discovery.[1] The conformational flexibility of the five-membered ring, coupled with its ability to engage in various intermolecular interactions, makes it an attractive moiety for the design of novel therapeutics targeting a wide array of diseases.[2][3] Pyrrolidine-1-carboximidamide represents a functionalized pyrrolidine, incorporating a guanidinium group, which is known for its ability to participate in hydrogen bonding and electrostatic interactions, often crucial for molecular recognition at biological targets. The formation of a sulfuric acid salt enhances the compound's stability and aqueous solubility, properties that are highly desirable in the context of drug development.
Physicochemical and Structural Characteristics
| Property | Value / Predicted Characteristics | Source |
| CAS Number | 13932-58-6 | [4] |
| Molecular Formula | C5H11N3·H2SO4 | [4] |
| Molecular Weight | 211.24 g/mol | [4] |
| Appearance | Predicted to be a white to off-white crystalline solid. | Inferred from guanidinium sulfate[5][6] |
| Solubility | Expected to be soluble in water. | Inferred from guanidinium sulfate[6] |
| Melting Point | Likely to decompose at a high temperature. | Inferred from guanidine sulfate (~290-293 °C dec.)[7][8] |
| Acidity/Basicity | The guanidinium group is strongly basic (pKa of guanidine is ~13.5), forming a stable conjugate acid. The sulfate is the conjugate base of a strong acid. | [8] |
Structural Representation:
The structure of the Pyrrolidine-1-carboximidamidinium cation is characterized by the delocalization of the positive charge across the three nitrogen atoms of the guanidinium group, leading to enhanced stability.
Caption: Structure of the Pyrrolidine-1-carboximidamidinium Cation.
Synthesis and Manufacturing
While a specific, detailed synthesis protocol for Pyrrolidine-1-carboximidamide, sulfuric acid is not widely published, a rational synthetic approach can be proposed based on established methods for the synthesis of guanidines and pyrrolidine derivatives.[9][10][11]
Proposed Synthetic Pathway:
A plausible synthetic route involves a two-step process: the guanylation of pyrrolidine followed by salt formation with sulfuric acid.
Caption: Proposed synthetic workflow for Pyrrolidine-1-carboximidamide, sulfuric acid.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of Pyrrolidine-1-carboximidamide
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To a solution of pyrrolidine in a suitable solvent (e.g., ethanol or water), add an equimolar amount of a guanylating agent, such as S-methylisothiourea sulfate or cyanamide.
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The reaction mixture is stirred at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The choice of the guanylating agent is critical. S-methylisothiourea sulfate is often preferred due to its commercial availability and reactivity. The reaction conditions are typically mild to avoid side reactions.
Step 2: Formation of the Sulfuric Acid Salt
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Dissolve the purified Pyrrolidine-1-carboximidamide in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Slowly add an equimolar amount of a dilute solution of sulfuric acid with stirring.
-
The salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
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The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Causality Behind Experimental Choices: The slow addition of sulfuric acid is important to control the exothermicity of the acid-base neutralization reaction. The choice of solvent is based on the solubility of the starting material and the insolubility of the resulting salt to ensure a high yield.
Reactivity and Chemical Behavior
The chemical reactivity of Pyrrolidine-1-carboximidamide, sulfuric acid is primarily governed by the guanidinium group and the pyrrolidine ring.
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Guanidinium Group: The guanidinium cation is a very stable, resonance-stabilized species and is generally unreactive under normal conditions. The strong basicity of the parent guanidine means that the salt will only be neutralized by a strong base.
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Reaction with Strong Bases: Treatment with a strong base, such as sodium hydroxide, will deprotonate the guanidinium cation to yield the free base, Pyrrolidine-1-carboximidamide.
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N-Alkylation/Acylation: The NH2 groups of the guanidinium moiety can potentially undergo further functionalization, although this would likely require harsh reaction conditions due to the delocalized positive charge. The nitrogen atom of the pyrrolidine ring is already quaternized in the carboximidamide linkage and is therefore unreactive towards electrophiles.
The interaction of guanidine with sulfuric acid is a strong acid-base reaction, leading to the formation of a stable salt.[12][13] In highly concentrated sulfuric acid, guanidine can even be diprotonated, though this is unlikely under typical laboratory conditions.
Applications in Drug Discovery and Development
While specific applications of Pyrrolidine-1-carboximidamide, sulfuric acid are not extensively documented, the broader class of pyrrolidine derivatives has shown significant promise in various therapeutic areas.[1][3] The incorporation of the guanidinium group suggests potential applications where cationic interactions with biological targets are important.
Potential Therapeutic Targets:
-
Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, a common residue in enzyme active sites. This makes Pyrrolidine-1-carboximidamide a potential candidate for inhibiting enzymes that recognize arginine-containing substrates.
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Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Sulfonamide derivatives of pyrrolidine have been investigated as potent DPP-IV inhibitors for the treatment of type 2 diabetes.[3] The structural features of Pyrrolidine-1-carboximidamide could be explored in this context.
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Antimicrobial Agents: The pyrrolidine scaffold is present in some antimicrobial compounds.[14] The cationic nature of the guanidinium group could enhance interactions with negatively charged bacterial cell membranes.
Illustrative Signaling Pathway (Hypothetical):
The following diagram illustrates a hypothetical mechanism where a pyrrolidine-based inhibitor could modulate a signaling pathway, for instance, by inhibiting a key kinase.
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- 3. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Guanidinium sulfate | C2H12N6O4S | CID 2735051 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guanidine synthesis - chemicalbook [chemicalbook.com]
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